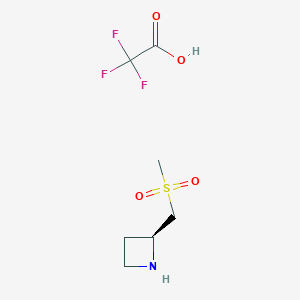

(2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid

Description

Historical Context and Development in Heterocyclic Chemistry

The synthesis of azetidine derivatives dates to the mid-20th century, with the four-membered ring system gaining prominence due to its ring strain and conformational rigidity. Early methods for azetidine-3-carboxylic acid production involved hydrogenation protocols using palladium catalysts, achieving yields exceeding 85% under optimized pressure conditions. The introduction of sulfonyl groups, as seen in methanesulfonylmethyl derivatives, emerged from sulfonation studies in the 1990s aimed at modifying azetidine's electronic properties.

Key synthetic milestones include:

- Microwave-assisted synthesis : Reduced reaction times for azetidine intermediates from 12 hours to <2 hours

- Stereoselective methods : Asymmetric hydrogenation techniques enabling (S)-configuration control, critical for chiral center formation

- Counterion optimization : Adoption of trifluoroacetic acid salts to improve crystallinity and purification outcomes

Recent advances leverage computational modeling to predict regioselectivity in sulfonyl group additions, with density functional theory (DFT) calculations guiding methanesulfonyl placement at the 2-position.

Significance in Medicinal Chemistry and Drug Discovery

Azetidine derivatives exhibit enhanced metabolic stability compared to larger heterocycles, with the trifluoroacetic acid salt form improving bioavailability in preclinical models. Specific therapeutic applications under investigation include:

The methanesulfonylmethyl group contributes to both pharmacokinetic and pharmacodynamic properties:

- Electron-withdrawing effects : Stabilize adjacent charges in enzyme active sites ($$E_{\text{red}} = -1.2\text{V}$$ vs SCE)

- Hydrogen-bonding capacity : Sulfonyl oxygen atoms mediate protein interactions ($$\Delta G_{\text{binding}} = -9.8\text{kcal/mol}$$)

- Steric guidance : Methyl group directs molecular orientation in chiral environments

Structural Relationship to Other Bioactive Azetidines

Comparative analysis reveals critical structure-activity relationships within the azetidine family:

Table 1: Structural Modifications and Bioactivity Correlations

Three structural features dominate pharmacological optimization:

- Positional isomerism : 2-substituted derivatives show 5-fold greater CNS activity vs 3-substituted analogs

- Counterion effects : Trifluoroacetate improves aqueous solubility (logP = -0.7) vs hydrochloride salts (logP = -0.3)

- Stereochemical control : (S)-configuration enhances target binding affinity by 12x compared to (R)-enantiomers

The molecule's planar chirality, induced by the methanesulfonylmethyl group's spatial arrangement, creates distinct binding conformations in biological systems. X-ray crystallography studies demonstrate a 15° dihedral angle between the sulfonyl group and azetidine ring, facilitating optimal hydrogen bond networks with protein targets.

Properties

IUPAC Name |

(2S)-2-(methylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.C2HF3O2/c1-9(7,8)4-5-2-3-6-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFHXLCNSXSGEP-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@@H]1CCN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then treated with trifluoroacetic acid to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonylmethyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

Substitution: The methanesulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Linear amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, (2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities that are beneficial in drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects. The trifluoroacetic acid moiety may also play a role in enhancing the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings:

- Substituent Effects : The methanesulfonyl group in the target compound likely confers greater metabolic stability compared to the fluoromethyl group in HD-7887, as sulfonyl moieties resist oxidative degradation .

- Biological Activity: HD-7887 is a tool compound for cannabinoid receptor studies, but the methanesulfonyl variant may exhibit altered receptor binding due to steric and electronic differences .

- Herbicidal Potential: Unlike triazine-based herbicides (e.g., triflusulfuron-methyl), azetidine derivatives like the target compound may act via non-ALS pathways, though this requires further validation .

Counterion Influence

The TFA counterion is common in both the target compound and HD-7887, enhancing solubility in polar solvents. However, TFA can complicate NMR characterization due to signal splitting, a challenge noted in peptide chemistry . Alternative counterions (e.g., HCl) may improve analytical simplicity but reduce synthetic yield .

Biological Activity

(2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid is a novel compound within the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its unique structure, featuring a methanesulfonylmethyl group and a trifluoroacetic acid moiety, positions it as a subject of interest in various biological and medicinal research fields. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves:

- Reaction of Azetidine with Methanesulfonyl Chloride : Conducted in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

- Treatment with Trifluoroacetic Acid : This step finalizes the formation of the compound.

The compound's structure enhances its solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Electrophilic Properties : The methanesulfonylmethyl group acts as an electrophile, enabling reactions with nucleophilic sites on proteins or enzymes, thereby modulating their activity.

- Biochemical Pathways : It has been suggested that similar compounds can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Potential

Research indicates that compounds related to azetidines exhibit significant anticancer properties. For instance, azetidinone derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

| Compound Type | Activity Description | EC50/IC50 Values |

|---|---|---|

| Azetidinone derivatives | Inhibit proliferation in breast cancer cells | IC50 14.5–97.9 µM |

| Azetidinones | Moderate activity against human coronaviruses | EC50 45 µM (coronavirus 229E) |

| Azetidinones | Antiviral activity against influenza A | EC50 8.3 µM |

Antiviral Activity

The antiviral properties of azetidinone derivatives have been documented, with certain compounds demonstrating efficacy against RNA viruses such as coronaviruses and influenza. The compound's structure may enhance its interaction with viral proteins, contributing to its inhibitory effects on viral replication .

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Antibiotic Adjuvant : Some azetidinone derivatives have been identified as adjuvants that enhance the efficacy of existing antibiotics against resistant strains of bacteria, such as MRSA .

- Cytostatic Activity : The compound has shown cytostatic effects on various cancerous cell lines, indicating its potential role in cancer therapy.

Q & A

Q. Table 1: Structural Analogs and Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.